1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Overview
Description
Scientific Research Applications
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the fabrication of organic solar cells and other optoelectronic devices.
Mechanism of Action
Target of Action
The primary target of 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione is the conjugated polymer system in organic electronic applications . This compound acts as a donor-acceptor (D-A) unit in the polymer system, contributing to the tunable optoelectronic properties of the system .
Mode of Action
This compound interacts with its targets through direct C-H arylation polymerization . The compound, acting as an acceptor unit, is polymerized with donor units such as 3-hexylthiophene and 1,4-bis(dodecyloxy)benzene . This interaction results in the formation of a series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers .
Biochemical Pathways
The affected pathway is the polymerization process of the conjugated polymer system . The compound’s interaction with its targets leads to the formation of a series of donor-acceptor polymers. These polymers exhibit desirable solubility, optical, and electrical properties, which are crucial for their application in organic electronic devices .
Pharmacokinetics
The compound exhibits excellent yield in the polymerization process and the resulting polymers are soluble , which could be considered analogous to bioavailability in pharmacokinetics.
Result of Action
The molecular effect of the compound’s action is the formation of a series of donor-acceptor polymers . On a cellular level, these polymers contribute to the tunable optoelectronic properties of the conjugated polymer system . This is crucial for the system’s application in organic electronic devices such as photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the temperature can affect the absorption of the polymer films . Furthermore, the choice of catalyst in the polymerization process can also impact the yield and properties of the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione typically involves the use of direct (hetero)arylation polymerization. This method employs catalysts such as Pd(OAc)2 and PCy3·HBF4 to facilitate the reaction . The process involves the coupling of 5-bromothiophene derivatives with thieno3,4-fbenzothiole under controlled conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moieties to thiophenes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione stands out due to its unique combination of bromothiophene and thieno3,4-fbenzothiole moieties, which provide distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
IUPAC Name |
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38Br2O2S4/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETICFAGRUKZDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Br2O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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